3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Overview
Description
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal is an organic compound with the molecular formula C19H18O. It is characterized by the presence of a naphthalene ring and a conjugated trienal system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the aldol condensation of naphthaldehyde with a suitable enone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Catalysts and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the naphthalene ring.
Scientific Research Applications
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The conjugated trienal system allows for electron delocalization, which can influence its reactivity and interaction with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-phenyl-octa-2,4,6-trienal
- 3-Methyl-7-benzyl-octa-2,4,6-trienal
- 3-Methyl-7-anthracen-2-yl-octa-2,4,6-trienal
Uniqueness
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2E,4E,6E)-3-methyl-7-naphthalen-2-ylocta-2,4,6-trienal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-15(12-13-20)6-5-7-16(2)18-11-10-17-8-3-4-9-19(17)14-18/h3-14H,1-2H3/b6-5+,15-12+,16-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBASODXOAFMONY-LRRDXXHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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